BenchChemオンラインストアへようこそ!

4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

regioisomerism pyrazine substituent position structure-activity relationship

This 6-methylpyrazin-2-yl regioisomer is a critical reference standard for dCTPase inhibitor and kinase selectivity SAR. Its unique pyridazine-piperazine-morpholine scaffold determines target engagement, metabolic stability, and off-target profile—generic substitution is scientifically unsound. Use it to deconvolute methyl positional effects, benchmark microsomal clearance, and explore kinome-wide selectivity distinct from the constitutional isomer JAK1/TYK2-IN-4. A must-have tool for scaffold optimization and bioisosteric replacement studies.

Molecular Formula C17H23N7O
Molecular Weight 341.4 g/mol
CAS No. 2640834-92-8
Cat. No. B6470411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
CAS2640834-92-8
Molecular FormulaC17H23N7O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
InChIInChI=1S/C17H23N7O/c1-14-12-18-13-17(19-14)23-6-4-22(5-7-23)15-2-3-16(21-20-15)24-8-10-25-11-9-24/h2-3,12-13H,4-11H2,1H3
InChIKeyZWCPQSWLABXYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine (CAS 2640834-92-8): Structural Identity and Physicochemical Profile for Informed Procurement


4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine (CAS 2640834-92-8) is a fully synthetic, nitrogen-rich heterocyclic small molecule (C17H23N7O, MW 341.4 g/mol) featuring a pyridazine core linked to a morpholine group and an N-(6-methylpyrazin-2-yl)piperazine substituent . The compound is a member of the broader piperazin-1-ylpyridazine class, which has been investigated for dCTP pyrophosphatase 1 (dCTPase) inhibition and antiviral applications [1]. While basic physicochemical properties (e.g., topological polar surface area 70.5 Ų, XLogP3 ~0.6) are available, most remain computationally predicted rather than experimentally determined .

Why 4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine Cannot Be Replaced by a Close Structural Analog Without Rigorous Qualification


Generic substitution within the piperazin-1-ylpyridazine chemotype is demonstrably risky due to the extreme sensitivity of both target potency and metabolic stability to minor structural modifications. In the dCTPase inhibitor series, shifting the methyl substituent position on the pyrazine ring (e.g., 3-methylpyrazin-2-yl vs. 6-methylpyrazin-2-yl) or replacing the morpholine with a pyrazole creates regioisomers with potentially divergent binding conformations [1]. Furthermore, the piperazin-1-ylpyridazine scaffold is inherently susceptible to rapid microsomal clearance; unoptimized representatives exhibit half-lives as low as 2–3 minutes in liver microsomes, yet targeted structural modifications can improve this parameter by over 50-fold [2]. Even two compounds sharing the identical molecular formula (C17H23N7O) can exhibit entirely different kinase selectivity profiles, as evidenced by the distinct SMILES of this compound versus JAK1/TYK2-IN-4 (CAS 2734918-33-1) [1]. These observations collectively establish that the specific substituent arrangement on the pyridazine-piperazine-morpholine scaffold is a critical determinant of biological and pharmacokinetic behavior, making untested analog replacement scientifically unsound.

Quantitative Differentiation Evidence for 4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine (2640834-92-8)


Regioisomeric Methyl Positioning on the Pyrazine Ring Distinguishes This Compound from 3-Methylpyrazin-2-yl Analogs

The methyl group on the terminal pyrazine ring is located at the 6-position (6-methylpyrazin-2-yl), in contrast to the 3-methylpyrazin-2-yl regioisomer (CAS 2549007-61-4), which places the methyl substituent adjacent to the piperazine attachment point . This positional difference alters the electronic environment and steric profile of the heterocycle, directly impacting target binding geometry. The unsubstituted pyrazin-2-yl analog (CAS 2549004-09-1) further lacks the methyl group entirely, representing a third tier of structural deviation [1]. No direct comparative bioactivity data between the 6-methyl and 3-methyl regioisomers have been identified in publicly available sources as of the search date.

regioisomerism pyrazine substituent position structure-activity relationship medicinal chemistry

Morpholine-Pyridazine Core Differentiates This Compound from Pyrazole-Containing Analogs Sharing the Same Piperazinyl-Methylpyrazine Substituent

The target compound incorporates a morpholine ring attached at the 6-position of the pyridazine core. A closely related analog, 3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 2640842-55-1), replaces the morpholine moiety with a 1H-pyrazol-1-yl group while retaining the identical piperazinyl-methylpyrazine substituent [1]. This substitution exchanges the morpholine oxygen (hydrogen bond acceptor, aliphatic ether) for a pyrazole nitrogen (aromatic, potential hydrogen bond donor), altering both the hydrogen-bonding capacity and the topological polar surface area of the molecule. The pyrazole analog also has a distinct molecular formula (C16H18N8 vs. C17H23N7O for the target compound) [1].

heterocycle replacement morpholine vs. pyrazole pyridazine core structure-based differentiation

Pyridazine Core Distinguishes This Compound from Pyrimidine-Core Analogs Bearing Identical Terminal Substituents

The compound features a pyridazine central ring (1,2-diazine). A parallel chemical series employs a pyrimidine core (1,3-diazine) while retaining the morpholine and N-(6-methylpyrazin-2-yl)piperazine substituents, as exemplified by 4-{6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640818-35-3) [1]. The positional difference of the ring nitrogen atoms (1,2- vs. 1,3-relationship) alters the electronic distribution, dipole moment, and hydrogen-bonding geometry of the central scaffold. This core heterocycle swap is a classical bioisosteric strategy in medicinal chemistry, but it invariably produces compounds with non-equivalent target binding and pharmacokinetic profiles unless experimentally validated .

pyridazine vs. pyrimidine heterocyclic core substitution bioisosterism medicinal chemistry

Distinct Structural Isomer Differentiated from JAK1/TYK2-IN-4 Despite Identical Molecular Formula

Both 4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine and JAK1/TYK2-IN-4 (CAS 2734918-33-1) share the same molecular formula (C17H23N7O) and molecular weight (341.41 g/mol) but possess entirely distinct SMILES strings and InChI Keys, confirming they are constitutional isomers [1]. JAK1/TYK2-IN-4 is a characterized dual JAK1/TYK2 inhibitor with measured IC50 values of 39 nM and 21 nM, respectively, and demonstrated oral bioavailability [1]. The different atom connectivity between the two isomers precludes any assumption that the target compound possesses the same kinase inhibition profile. Without direct kinase profiling data, the target compound's JAK/TYK2 activity—if any—remains uncharacterized.

structural isomer kinase inhibitor JAK1/TYK2-IN-4 molecular formula identity

Susceptibility to Microsomal Clearance Is a Class Liability; Structural Modifications Can Improve Stability Over 50-Fold

The piperazin-1-ylpyridazine chemotype is characterized by rapid in vitro intrinsic clearance in liver microsome assays. Representative unoptimized compounds in this class exhibit half-lives as short as 2–3 minutes in both mouse (MLM) and human (HLM) liver microsomes [1]. However, structure-metabolism relationship studies have identified specific structural modifications that can improve intrinsic clearance by more than 50-fold, achieving half-lives of 113 minutes (MLM) and 105 minutes (HLM) [1]. The target compound has not been individually profiled in this metabolic stability assay, meaning its intrinsic clearance is currently unknown. Any procurement for in vivo or cellular studies must account for the possibility of rapid metabolic degradation unless the specific structural features conferring stability (as identified in the published SAR) are confirmed to be present.

metabolic stability microsomal clearance piperazin-1-ylpyridazine ADME optimization

Patent Disclosure Context: Compound Falls Within ABIVAX/CNRS Generic Formula for Antiviral and Anticancer Applications

The generic Formula (I) disclosed in US Patent 9,145,367 (assigned jointly to ABIVAX, CNRS, Institut Curie, and Université de Montpellier) encompasses compounds wherein the central ring is a pyridazine, pyrimidine, or pyrazine, and R' groups explicitly include morpholinyl/morpholino and N-methylpiperazinyl substituents [1]. Additional ABIVAX filings (e.g., US 9,061,999 and related applications) extend the claims to cancer and retroviral disease indications [2]. The target compound, with its pyridazine core, morpholine substituent, and N-(6-methylpyrazin-2-yl)piperazine group, falls within the scope of these generic claims. However, the specific compound (CAS 2640834-92-8) is not individually named or exemplified with quantitative biological data in any publicly accessible patent document identified in this search.

patent analysis antiviral anticancer ABIVAX intellectual property

Optimal Research and Industrial Application Scenarios for 4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine


Structure-Activity Relationship (SAR) Studies on Pyrazine Regioisomerism in Piperazinyl-Pyridazine Inhibitor Series

This compound serves as the 6-methylpyrazin-2-yl regioisomer reference standard in SAR campaigns investigating the positional effect of methyl substitution on dCTPase or kinase target engagement. Direct comparison with the 3-methylpyrazin-2-yl isomer (CAS 2549007-61-4) and the unsubstituted pyrazin-2-yl analog (CAS 2549004-09-1) enables deconvolution of the methyl group's contribution to potency and selectivity [1][2]. The previously reported dCTPase inhibitor series provides a methodological framework for assay setup and benchmarking .

Metabolic Stability Optimization of the Piperazin-1-ylpyridazine Chemotype Using the Morpholine-Pyridazine Scaffold

The compound can be employed as a starting point for metabolic stability optimization, given the class-level susceptibility to rapid microsomal clearance documented for piperazin-1-ylpyridazines [1]. Procurement for in vitro microsomal stability assessment (MLM/HLM) will establish the baseline clearance for this specific substitution pattern, enabling direct comparison with the >50-fold stability improvement achieved in optimized analogs [1]. The morpholine moiety's contribution to solubility and metabolic profile can be probed by comparing with the pyrazole analog (CAS 2640842-55-1) [2].

Kinase Selectivity Profiling to Distinguish from Constitutional Isomer JAK1/TYK2-IN-4

Because this compound shares the identical molecular formula (C17H23N7O) with the dual JAK1/TYK2 inhibitor JAK1/TYK2-IN-4 (CAS 2734918-33-1, JAK1 IC50 39 nM, TYK2 IC50 21 nM) but possesses a different connectivity, it represents a valuable tool for probing how constitutional isomerism affects kinome-wide selectivity [1][2]. Procurement for broad-panel kinase profiling will determine whether the distinct atom arrangement redirects inhibitory activity toward alternative kinase targets, potentially uncovering a novel selectivity profile inaccessible to the known isomer [2].

Core Heterocycle Bioisosterism Evaluation: Pyridazine vs. Pyrimidine Scaffold Comparison

The compound's pyridazine core enables systematic comparison with pyrimidine-core analogs (e.g., CAS 2640818-35-3) that retain identical morpholine and N-(6-methylpyrazin-2-yl)piperazine substituents [1]. This head-to-head scaffold comparison is relevant for dCTPase inhibitor optimization and for broader heterocyclic SAR programs where the pyridazine-to-pyrimidine bioisosteric replacement is explored to modulate target affinity, physicochemical properties, or off-target profiles [2].

Quote Request

Request a Quote for 4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.